molecular formula C19H22ClF3N2S B3052027 Trifluomeprazine hydrochloride CAS No. 3800-98-4

Trifluomeprazine hydrochloride

Cat. No.: B3052027
CAS No.: 3800-98-4
M. Wt: 402.9 g/mol
InChI Key: JISXJZIKROIEPI-UHFFFAOYSA-N
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Description

Trifluomeprazine hydrochloride, also known as trifluoperazine hydrochloride, is a phenothiazine derivative primarily used as an antipsychotic agent. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. The compound is known for its ability to alleviate symptoms such as hallucinations, delusions, and disorganized thinking by modulating neurotransmitter activity in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluomeprazine hydrochloride involves multiple steps, starting with the preparation of the phenothiazine core. The core is then functionalized with a trifluoromethyl group and a piperazine moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions typically include the use of solvents like acetonitrile and reagents such as trifluoromethyl iodide and piperazine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Trifluomeprazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of trifluomeprazine, such as sulfoxides, sulfones, and substituted piperazines. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Trifluomeprazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Trifluomeprazine hydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in mood, behavior, and cognition. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluomeprazine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier. This structural feature contributes to its potency and efficacy in treating psychotic disorders .

Properties

IUPAC Name

N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISXJZIKROIEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-98-4
Record name Trifluomeprazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TRIFLUOMEPRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y0RG3FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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